Dexketoprofen Trometamol tmax 0.25–0.75 Hours Versus Racemic Ketoprofen 0.5–3 Hours: Verified Pharmacokinetic Advantage
Dexketoprofen trometamol demonstrates a substantially faster time to maximum plasma concentration (tmax) compared to the S-enantiomer derived from racemic ketoprofen administered as free acid tablets or capsules. This differentiation stems from both the purified enantiomer and the trometamol salt formulation [1]. A direct comparative pharmacokinetic study in healthy volunteers confirmed that dexketoprofen trometamol showed the most rapid absorption rate among all tested forms [2].
| Evidence Dimension | Time to maximum plasma concentration (tmax) |
|---|---|
| Target Compound Data | 0.25–0.75 hours (dexketoprofen trometamol 12.5–25 mg tablet) |
| Comparator Or Baseline | 0.5–3 hours (S-enantiomer from racemic ketoprofen free acid tablets/capsules) |
| Quantified Difference | Up to 4-fold faster absorption (minimum tmax reduction of 50%; maximum reduction of 75%) |
| Conditions | Oral administration in healthy human volunteers; tablet formulation for target compound; tablets or capsules prepared with free acid for comparator |
Why This Matters
Faster tmax directly correlates with more rapid onset of analgesic effect, which is critical for acute pain management where early relief is a primary therapeutic goal.
- [1] Barbanoj MJ, Antonijoan RM, Gich I. Clinical pharmacokinetics of dexketoprofen. Clin Pharmacokinet. 2001;40(4):245-262. View Source
- [2] Barbanoj MJ, Gich I, Artigas R, et al. Pharmacokinetics of dexketoprofen trometamol in healthy volunteers after single and repeated oral doses. J Clin Pharmacol. 1998;38(S1):33S-40S. View Source
